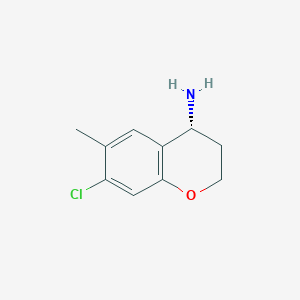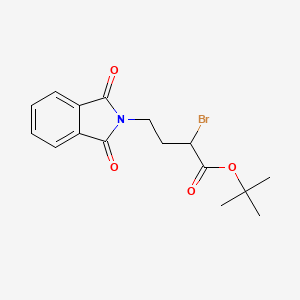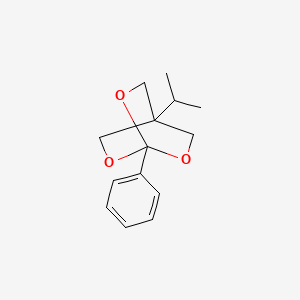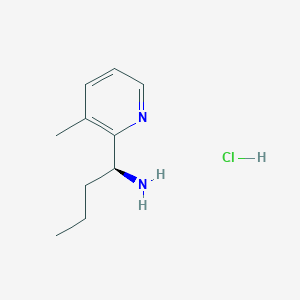
2-Oxo-N-(pyridin-2-YL)oxazolidine-3-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Oxo-N-(pyridin-2-YL)oxazolidine-3-sulfonamide is a heterocyclic compound with a molecular formula of C8H9N3O4S and a molecular weight of 243.24 g/mol This compound is notable for its unique structure, which includes a pyridine ring, an oxazolidine ring, and a sulfonamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-N-(pyridin-2-YL)oxazolidine-3-sulfonamide typically involves the cyclization of amino alcohols with carboxylic acids or their derivatives . One common method includes the reaction of 2-aminopyridine with an appropriate oxazolidine precursor under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate (K2CO3) and an oxidizing agent like PhI(OAc)2 (PIDA) in a solvent such as dichloromethane (DCM) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of heterocyclic compound synthesis apply. These methods typically involve large-scale reactions using similar reagents and conditions as those used in laboratory settings, with additional steps for purification and quality control to ensure the compound meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
2-Oxo-N-(pyridin-2-YL)oxazolidine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or other peroxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonamide group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, PhI(OAc)2 (PIDA)
Reducing Agents: Sodium borohydride
Bases: Potassium carbonate (K2CO3)
Solvents: Dichloromethane (DCM), ethanol
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
2-Oxo-N-(pyridin-2-YL)oxazolidine-3-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of 2-Oxo-N-(pyridin-2-YL)oxazolidine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets involved are still under investigation, but its sulfonamide group is known to play a crucial role in its biological activity .
Vergleich Mit ähnlichen Verbindungen
2-Oxo-N-(pyridin-2-YL)oxazolidine-3-sulfonamide can be compared to other heterocyclic compounds with similar structures, such as:
Oxazolidines: These compounds share the oxazolidine ring but may lack the pyridine or sulfonamide groups.
Pyridine derivatives: Compounds with a pyridine ring but different substituents.
Sulfonamides: Compounds with the sulfonamide group but different ring structures.
The uniqueness of this compound lies in its combination of these three functional groups, which imparts distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C8H9N3O4S |
|---|---|
Molekulargewicht |
243.24 g/mol |
IUPAC-Name |
2-oxo-N-pyridin-2-yl-1,3-oxazolidine-3-sulfonamide |
InChI |
InChI=1S/C8H9N3O4S/c12-8-11(5-6-15-8)16(13,14)10-7-3-1-2-4-9-7/h1-4H,5-6H2,(H,9,10) |
InChI-Schlüssel |
XBSAGRQLNWBXHK-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC(=O)N1S(=O)(=O)NC2=CC=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![7-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B15233850.png)


![1H-Pyrazolo[3,4-b]pyridine-6-carbaldehyde](/img/structure/B15233867.png)





![Pyrido[3,4-b]pyrazine-8-carboxylic acid](/img/structure/B15233916.png)
![4-Fluoro-5-methoxy-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15233928.png)
